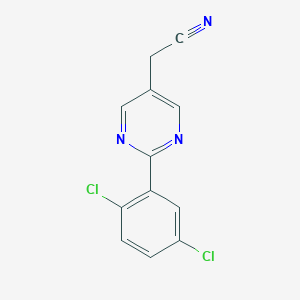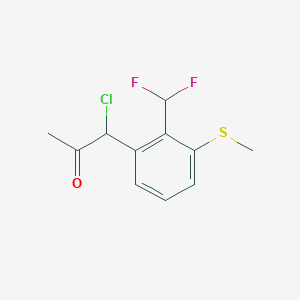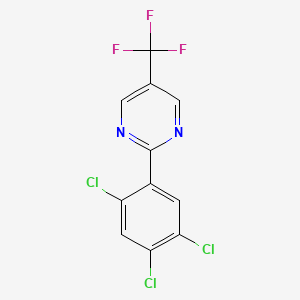![molecular formula C6H15NO8P2 B14055606 4-[Bis(phosphonomethyl)amino]butanoic acid CAS No. 55628-98-3](/img/structure/B14055606.png)
4-[Bis(phosphonomethyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(phosphonomethyl)amino]butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of phosphonomethyl groups attached to an amino butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(phosphonomethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid (HF). This reaction results in the formation of a layered zirconium diphosphonate fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(phosphonomethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.
Substitution: The phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.
Wissenschaftliche Forschungsanwendungen
4-[Bis(phosphonomethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex materials, including layered zirconium diphosphonate fluoride.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the production of specialized materials with unique properties, such as high thermal stability and specific interactions with other compounds.
Wirkmechanismus
The mechanism of action of 4-[Bis(phosphonomethyl)amino]butanoic acid involves its interaction with various molecular targets. The phosphonomethyl groups can form strong non-covalent interactions with other molecules, such as hydrogen bonding with amino groups and carboxylic groups . These interactions play a crucial role in the compound’s ability to form stable structures and participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Bis(phosphonomethyl)amino]methylbenzene-sulfonic acid: This compound also contains phosphonomethyl groups and has similar applications in materials science.
Zirconium diphosphonate fluoride: A compound formed by the reaction of zirconyl chloride with 4-[Bis(phosphonomethyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its specific combination of phosphonomethyl groups and butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it valuable in multiple scientific fields.
Eigenschaften
CAS-Nummer |
55628-98-3 |
|---|---|
Molekularformel |
C6H15NO8P2 |
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
4-[bis(phosphonomethyl)amino]butanoic acid |
InChI |
InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI-Schlüssel |
AETBGDAGWCAYFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






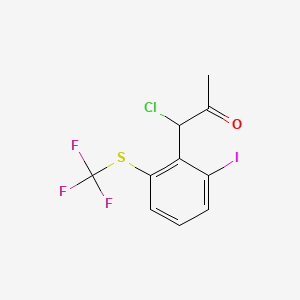


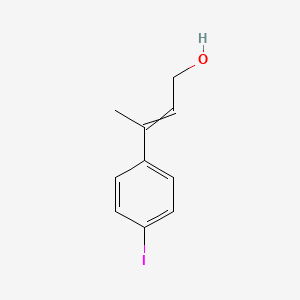
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
